molecular formula C9H11BrF2N2O B6269390 4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole CAS No. 2416164-38-8

4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole

Cat. No. B6269390
CAS RN: 2416164-38-8
M. Wt: 281.1
InChI Key:
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Description

4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole, also known as 4-BDF-1-OP, is a fluorinated heterocyclic compound that is used in scientific research. Its structure is composed of a pyrazole ring with a bromo substituent at the 4-position, a difluoromethyl group at the 3-position, and an oxan-2-yl group at the 1-position. This compound has been used in various fields of research, including as a ligand in coordination chemistry, in organic synthesis, and as a catalyst in organic reactions. It has also been used in biochemical and physiological studies, and its mechanism of action has been studied in detail.

Scientific Research Applications

4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole has been used in various scientific research applications. It has been used as a ligand in coordination chemistry, in the synthesis of organic compounds, and as a catalyst in organic reactions. Its structure and reactivity have been studied in detail, and it has been used to investigate the structure-activity relationships of various compounds. In addition, it has been used as a model compound to study the reactivity of fluorinated heterocycles.

Mechanism of Action

The mechanism of action of 4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole is not fully understood, but it is believed to involve the formation of a complex between the pyrazole ring and the difluoromethyl group. This complex is thought to be stabilized by the presence of the oxan-2-yl group, which acts as a hydrogen bond acceptor. The complex is then believed to interact with other molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole are not fully understood. However, it has been shown to have anti-inflammatory and anti-oxidant activities in laboratory studies. In addition, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids and glucose. It has also been shown to have anti-cancer activity in laboratory studies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole in laboratory experiments include its low cost, its ease of synthesis, and its stability in aqueous solutions. Its low cost makes it a desirable compound for use in research studies. Additionally, its ease of synthesis and stability in aqueous solutions make it an ideal compound for use in biochemical and physiological studies.
The limitations of using 4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole in laboratory experiments include its limited solubility in organic solvents and its potential to react with other compounds. Its limited solubility in organic solvents makes it difficult to use in some organic synthesis reactions. Additionally, its potential to react with other compounds can lead to unexpected results in biochemical and physiological studies.

Future Directions

The potential future directions for 4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further studies could be conducted on its synthesis and its reactivity with other compounds. Finally, further research could be conducted on its potential use in drug development and its potential as a therapeutic agent.

Synthesis Methods

4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole can be synthesized using a variety of methods. The most commonly used method involves the reaction of 4-bromo-3-difluoromethyl-1-oxan-2-yl bromide with hydrazine hydrate in aqueous acetic acid. This reaction yields the desired product in high yields. Other methods of synthesis include the reaction of 4-bromo-3-difluoromethyl-1-oxan-2-yl bromide with hydrazine hydrate in aqueous sodium hydroxide, the reaction of 4-bromo-3-difluoromethyl-1-oxan-2-yl bromide with hydrazine hydrate in aqueous sulfuric acid, and the reaction of 4-bromo-3-difluoromethyl-1-oxan-2-yl bromide with hydrazine hydrate in aqueous hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole involves the reaction of 4-bromo-3-(difluoromethyl)-1H-pyrazole with oxirane in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-3-(difluoromethyl)-1H-pyrazole", "Oxirane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "To a solution of 4-bromo-3-(difluoromethyl)-1H-pyrazole in a suitable solvent, add the base and oxirane.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Quench the reaction with an acid.", "Extract the product with a suitable solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

2416164-38-8

Molecular Formula

C9H11BrF2N2O

Molecular Weight

281.1

Purity

95

Origin of Product

United States

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